molecular formula C24H29BrN2O4 B11280447 2-{2-[(3-bromophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide

2-{2-[(3-bromophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide

Cat. No.: B11280447
M. Wt: 489.4 g/mol
InChI Key: SUIJKJPCTOXCER-UHFFFAOYSA-N
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Description

2-{2-[(3-bromophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, an amino group, and an acetamide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-bromophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenyl intermediate. The key steps include:

    Amidation: Formation of the amide bond between the bromophenyl group and the acetamide moiety.

    Etherification: Formation of the ether linkage between the phenyl ring and the cyclohexylethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-bromophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-{2-[(3-bromophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(3-bromophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [2-Amino-3-(4-bromobenzoyl)phenyl]acetic acid: Shares the bromophenyl group and has similar chemical properties.

    Bromfenac: A nonsteroidal anti-inflammatory drug with a bromophenyl group, used for its anti-inflammatory properties.

Uniqueness

2-{2-[(3-bromophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C24H29BrN2O4

Molecular Weight

489.4 g/mol

IUPAC Name

2-[2-(3-bromoanilino)-2-oxoethoxy]-N-[4-(2-cyclohexylethoxy)phenyl]acetamide

InChI

InChI=1S/C24H29BrN2O4/c25-19-7-4-8-21(15-19)27-24(29)17-30-16-23(28)26-20-9-11-22(12-10-20)31-14-13-18-5-2-1-3-6-18/h4,7-12,15,18H,1-3,5-6,13-14,16-17H2,(H,26,28)(H,27,29)

InChI Key

SUIJKJPCTOXCER-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCOC2=CC=C(C=C2)NC(=O)COCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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